Guaiacol

Expectorant MUC5AC mucin Comparative in vitro efficacy

The compound associated with CAS 9009-62-5 is Guaiacol Glyceryl Ether (GGE), also known as Guaifenesin (CAS 93-14-1), a racemic expectorant and centrally acting muscle relaxant. This CAS number is historically linked to Guaiacol Glyceryl Ether in certain chemical registries, though the primary CAS for the pure pharmaceutical substance is 93-14-1.

Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
CAS No. 9009-62-5
Cat. No. B3431415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuaiacol
CAS9009-62-5
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1O
InChIInChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
InChIKeyLHGVFZTZFXWLCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble (NTP, 1992)
Soluble in carbon tetrachloride
Miscible with alcohol, chloroform, ether, oils, glacial acetic acid;  slightly soluble in petroleum ether;  soluble in sodium hydroxide solution
1 g /o-methoxyphenol/ is soluble in 60-70 mL water, in 1 mL glycerol
In water 18,700 mg/L at 25 °C
18.7 mg/mL at 15 °C
slightly soluble in water
very soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Guaiacol Glyceryl Ether (Guaifenesin, CAS 9009-62-5) Procurement Specification and Compound Identity


The compound associated with CAS 9009-62-5 is Guaiacol Glyceryl Ether (GGE), also known as Guaifenesin (CAS 93-14-1), a racemic expectorant and centrally acting muscle relaxant [1]. This CAS number is historically linked to Guaiacol Glyceryl Ether in certain chemical registries, though the primary CAS for the pure pharmaceutical substance is 93-14-1 [2]. GGE increases respiratory tract fluid secretion, reduces mucus viscoelasticity, and facilitates mucociliary clearance. Its active ingredient, Guaifenesin, is categorized as an expectorant with additional skeletal muscle relaxant properties, making it valuable in both human and veterinary pharmaceutical formulations. GGE is a white crystalline powder with a melting point of 78–82°C, molecular weight 198.22 g/mol, and is supplied as a racemic mixture of R- and S-enantiomers .

Why Guaiacol Glyceryl Ether Cannot Be Indiscriminately Substituted with Other Expectorants or Mucolytics


Substituting Guaiacol Glyceryl Ether (Guaifenesin) with other expectorants or mucolytics without rigorous comparative evaluation is scientifically unsound. Guaifenesin demonstrates a unique, concentration-dependent mechanism of action that directly suppresses MUC5AC mucin production and secretion in airway epithelial cells, unlike N-acetylcysteine (NAC) which relies on sulfhydryl bond disruption, or ambroxol which shows inconsistent effects on MUC5AC [1]. Furthermore, GGE's dual functionality as both an expectorant and a centrally acting muscle relaxant provides a therapeutic profile that single-mechanism alternatives such as acetylcysteine (pure mucolytic) or methocarbamol (pure muscle relaxant) cannot replicate [2]. The pharmacokinetic profile, with 81% urinary excretion within 4 hours and a plasma half-life of 1 hour, dictates specific formulation requirements (immediate-release vs. extended-release) that are not interchangeable with agents having different elimination kinetics [3]. These pharmacological, pharmacokinetic, and functional distinctions mean that generic in-class substitution without targeted comparative data risks therapeutic failure and procurement inefficiency.

Quantitative Comparative Evidence for Guaiacol Glyceryl Ether (Guaifenesin) Versus Its Closest Clinical and Chemical Analogs


Guaifenesin vs. N-Acetylcysteine and Ambroxol: Superior Concentration-Dependent MUC5AC Mucin Suppression in Primary Human Airway Epithelial Cells

Guaifenesin (GGE) demonstrates significantly superior concentration-dependent inhibition of MUC5AC secretion and cellular content compared to N-acetylcysteine (NAC) and ambroxol (Amb) in IL-13-stimulated primary differentiated human tracheal-bronchial epithelial cells. GGE inhibited MUC5AC secretion with an IC50 of approximately 100 μM and reduced cellular MUC5AC content with an IC50 of approximately 150 μM at 24 hours [1]. In contrast, neither NAC nor Amb achieved consistent, concentration-dependent inhibition of MUC5AC; NAC showed only partial effects at some concentrations without a clear dose-response pattern, and Amb had no significant effect on MUC5AC cellular content or secretion [2]. At 300 μM, GGE achieved approximately 80% inhibition of MUC5AC secretion. Additionally, GGE, NAC, and Amb all increased mucociliary transport rates (MTR) and decreased mucus elasticity (G') and viscosity (G''), but only GGE demonstrated this combined ability to simultaneously suppress MUC5AC production while improving mucus rheology [3].

Expectorant MUC5AC mucin Comparative in vitro efficacy

Guaifenesin Significantly Reduces Sputum Surface Mechanical Impedance (Frictional Adhesiveness) in Chronic Bronchitis Sputum: In Vitro Comparison with Iodinated Glycerol, Surfactant, and Albuterol

Guaifenesin significantly decreased surface mechanical impedance (a measure of frictional adhesiveness) of sputum collected from 30 adults with stable chronic bronchitis when compared to untreated sputum (p = 0.006) [1]. This effect was statistically significant and comparable in direction to albuterol (p = 0.003) and surfactant (p = 0.02). All agents tested — guaifenesin (20 mg/mL), iodinated glycerol (3 mg/mL), surfactant (13.5 mg phospholipid/mL), and albuterol (5 mg/mL) — reduced sputum elasticity G' significantly at p < 0.001, with surfactant, albuterol, and guaifenesin all achieving this threshold [2]. However, only guaifenesin demonstrated a dual effect on both elasticity and surface mechanical impedance, whereas iodinated glycerol failed to significantly reduce adhesiveness. No significant changes were observed in wettability, hydration, cohesiveness, or cough transportability with any agent [3].

Mucoactive agent Sputum adhesiveness Chronic bronchitis

Guaifenesin Excretion Kinetics: 81% Renal Elimination Within 4 Hours Enables Differentiated Immediate-Release and Extended-Release Formulation Strategies Compared to Ambroxol and Bromhexine

Guaifenesin demonstrates rapid and near-complete renal elimination, with 81% of an oral dose appearing in urine within 4 hours and 95% within 24 hours; plasma levels become undetectable after 8 hours [1]. The plasma elimination half-life is approximately 1 hour, and the major urinary metabolite is β-(2-methoxyphenoxy) lactic acid [2]. This pharmacokinetic profile necessitates a dosing interval of every 4 hours for immediate-release formulations, which has driven the development of extended-release (ER) formulations capable of providing 12-hour coverage [3]. In contrast, ambroxol has an elimination half-life of 7–12 hours and bromhexine approximately 6.5 hours, permitting less frequent dosing but also reducing the flexibility to tailor release profiles for specific therapeutic scenarios [4]. Guaifenesin's rapid clearance also means minimal drug accumulation with repeated dosing, a safety advantage for chronic use scenarios.

Pharmacokinetics Renal excretion Formulation development

Enantiomer-Specific Neurite Outgrowth Activity: R-Guaifenesin Carries Biological Activity While S-Guaifenesin Is Inactive, Differentiating GGE from Other Racemic Muscle Relaxants

Racemic (R/S)-guaifenesin was identified as a potent enhancer of neurite outgrowth in an in vitro phenotypic screen. Critically, when evaluated as separated enantiomers, the R-enantiomer (R)-1 carried essentially all biological activity, whereas the S-enantiomer (S)-1 was completely inactive [1]. In vivo, both racemic (R/S)-guaifenesin and (R)-guaifenesin partially prevented motor nerve conduction velocity slowing in a mouse model of type 1 diabetes, confirming that the R-enantiomer is the pharmacologically relevant species [2]. This stands in contrast to methocarbamol, the carbamate prodrug of guaifenesin, which does not produce guaifenesin as a metabolite because the carbamate bond is not hydrolyzed in vivo; methocarbamol is instead metabolized via Phase I ring hydroxylation and O-demethylation followed by Phase II conjugation . Thus, the specific enantiomeric composition of the GGE starting material directly impacts biological activity for neurite outgrowth applications, a differentiation that does not apply to methocarbamol or other non-enantiomerically-resolved analogs.

Enantiomeric activity Neurite outgrowth Diabetic neuropathy

USP Monograph Stringency: Guaiacol Impurity Limit of ≤0.03% and Guaifenesin-Isomer Limit of ≤1.5% Define a Chromatographic Purity Standard Not Shared by All In-Class Compounds

The USP monograph for Guaifenesin establishes strict chromatographic purity specifications that directly impact procurement decisions. Using an HPLC method with a defined response factor of 0.63 for the guaiacol peak (relative retention time 1.4), the monograph limits guaiacol (the hydrolytic degradation product and synthesis precursor) to not more than 0.03% and the guaifenesin-isomer (2-(2-methoxyphenoxy)-1,3-propanediol) to not more than 1.5% [1]. Total impurities, excluding the guaifenesin-isomer and guaiacol, must not exceed 1.0%. The assay specification requires 98.0–102.0% C10H14O4 on the dried basis, with loss on drying not exceeding 0.5% and heavy metals limited to 0.0025% (25 ppm) [2]. These specifications are critical for pharmaceutical-grade procurement, as technical-grade or non-USP guaiacol glyceryl ether may contain guaiacol levels orders of magnitude higher, potentially affecting both safety (guaiacol is an irritant with LD50 oral rat = 725 mg/kg) and analytical performance [3]. The chromatographic method provides baseline resolution of guaifenesin from Impurity A (guaiacol) and Impurity B on a 2.7 μm Ascentis Express C18 column, enabling precise quantification .

Pharmacopoeial standard Impurity profiling Quality control

Sustained-Release Guaifenesin 2400 mg Demonstrates Clinically Meaningful Reductions in Cough and Sputum Severity in Chronic Bronchitis: Differentiation from Acute-Use Mucolytics

A long-term clinical study of extended-release guaifenesin (2400 mg daily, administered as 1200 mg BID) in patients with stable chronic bronchitis demonstrated clinically meaningful reductions in cough severity and sputum severity, along with improved quality of life measures and high patient satisfaction [1]. This contrasts with findings in acute respiratory tract infection (RTI), where a single 1200 mg dose of ER guaifenesin showed no significant effect on mucociliary clearance or sputum biophysical properties compared to placebo, and an 8-day multi-center trial found no measurable effect on sputum volume or properties in adolescents and adults with acute RTI [2][3]. This differential — efficacy in chronic bronchitis vs. lack of effect in acute RTI — demonstrates a disease-state-dependent efficacy profile not reported for mucolytics such as NAC or bromhexine. Furthermore, the sustained-release formulation provides steady-state pharmacokinetics achieved by day 5 of dosing, with bioavailability equivalent to immediate-release liquids but with the convenience of twice-daily dosing [4].

Chronic bronchitis Sustained-release formulation Symptom reduction

Optimal Research, Pharmaceutical, and Veterinary Application Scenarios for Guaiacol Glyceryl Ether (Guaifenesin) Based on Quantified Differentiation Evidence


Pharmaceutical Formulation: Development of Extended-Release Expectorant Products Targeting Chronic Mucus Hypersecretory Conditions

Guaifenesin's concentration-dependent MUC5AC suppression (IC50 ≈ 100–150 μM) combined with its rapid 1-hour plasma half-life and 81% urinary excretion within 4 hours [1] [2] make it the expectorant of choice for developing extended-release (ER) formulations for chronic bronchitis and COPD. The USP monograph's stringent impurity limits (guaiacol ≤0.03%) ensure batch-to-batch consistency essential for regulated pharmaceutical manufacturing [3]. Unlike NAC or ambroxol, which lack consistent MUC5AC concentration-response relationships, guaifenesin enables rational, dose-proportional formulation design with predictable clinical performance in chronic hypersecretory conditions. The demonstrated clinical efficacy of 2400 mg ER guaifenesin in reducing cough and sputum severity in chronic bronchitis patients, contrasted with its lack of effect in acute RTI, supports targeted product positioning for chronic rather than acute indications [4].

Veterinary Anesthesia: Centrally Acting Muscle Relaxant for Equine and Ovine Balanced Anesthesia Protocols

Guaifenesin's dual functionality as a centrally acting muscle relaxant with expectorant properties, coupled with its rapid clearance (half-life ≈ 1 hour) and absence of significant drug accumulation, makes it uniquely suitable for intravenous administration in equine and ovine balanced anesthesia protocols [1]. Unlike methocarbamol, which has a longer half-life (approximately 2.96 hours in horses after IV administration of 15 mg/kg) and 54.4% oral bioavailability, guaifenesin provides rapid-onset, rapidly-reversible muscle relaxation without loss of consciousness [2] [3]. The differentiation between guaifenesin and methocarbamol is further underscored by the fact that methocarbamol is the carbamate of guaifenesin but does not produce guaifenesin as a metabolite, meaning the two compounds are pharmacokinetically and metabolically distinct despite their structural relationship [4]. Veterinary procurement should specify guaifenesin for protocols requiring short-duration muscle relaxation (30–60 minute procedures) where rapid recovery is desired.

Analytical Reference Standards and Impurity Profiling: HPLC Method Development and Validation for Guaifenesin-Containing Formulations

The established HPLC method providing baseline resolution of guaifenesin from Impurity A (guaiacol) and Impurity B on a 2.7 μm Ascentis Express C18 column, combined with USP monograph specifications (guaiacol ≤0.03%, guaifenesin-isomer ≤1.5%), makes USP-grade Guaifenesin Reference Standard essential for analytical method development and validation [1] [2]. Research laboratories and QC facilities developing stability-indicating methods for guaifenesin-containing combination products (e.g., with dextromethorphan, pseudoephedrine, or salbutamol) require certified reference materials with defined impurity profiles. The availability of Cerilliant CRMs for guaifenesin impurities A and B further supports robust analytical method validation and regulatory compliance testing [3]. Procurement of USP/EP-grade guaifenesin rather than technical-grade material ensures method accuracy and reproducibility across different laboratories and jurisdictions.

Neuroscience Research: Enantiomerically Defined Guaifenesin for Neurite Outgrowth and Diabetic Neuropathy Studies

The finding that R-guaifenesin carries all neurite outgrowth-enhancing activity while S-guaifenesin is completely inactive provides a compelling rationale for procuring enantiomerically defined guaifenesin for neuroscience research applications [1]. Investigators studying diabetic neuropathy, peripheral nerve regeneration, or neurite outgrowth mechanisms should specify R-guaifenesin or racemic guaifenesin with defined enantiomeric purity, as use of undefined racemic mixtures introduces variability from the inactive S-enantiomer [2]. The in vivo efficacy of both racemic and R-guaifenesin in partially preventing motor nerve conduction velocity slowing in a mouse model of type 1 diabetes further supports the translational relevance of enantiomerically defined material [3]. This application scenario is distinct from the expectorant and muscle relaxant uses of guaifenesin and represents an emerging research domain where compound procurement specifications must explicitly address stereochemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guaiacol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.